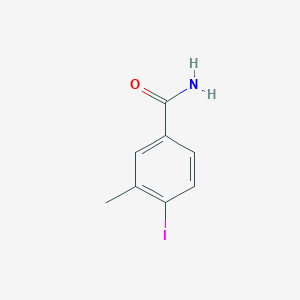

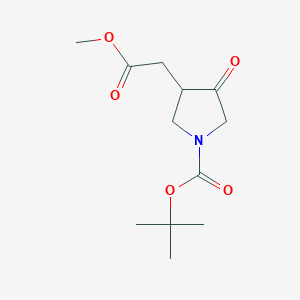

![molecular formula C10H11N3O2 B2476060 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid CAS No. 2225147-24-8](/img/structure/B2476060.png)

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Applications De Recherche Scientifique

Structural Development and SAR Studies

A study on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives highlighted their role as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα). This research revealed the importance of the steric bulkiness of substituents, the position of the distal hydrophobic tail part, and the distance between the distal hydrophobic tail part and the acidic head part for hPPARα agonistic activity. A specific compound from this study demonstrated effectiveness in reducing plasma triglyceride levels in a rat model, similar to fenofibrate, which is known for its lipid-lowering effects (Miyachi et al., 2019).

Pharmacological Properties

Research into 5-acyl-arylhydrazone 1-H pyrazolo [3,4-b] pyridine derivatives revealed their potent analgesic activity. The study involved synthesizing these compounds and evaluating their structure-activity relationship, particularly focusing on the acyl-arylhydrazone subunit's role in analgesia. The findings indicated that these compounds generally exhibit significant analgesic activity, suggesting their potential as powerful analgesics (Dias et al., 1994).

Molecular Interaction and Biological Characterization

A novel series of 6-(1 H-pyrazolo[4,3- b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides were identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). This discovery points to an improved metabolic clearance and CYP1A2 profiles compared to previous mGlu4 PAMs. A specific compound from this series was highlighted for its potency and selectivity as an mGlu4 PAM with an excellent pharmacokinetic profile, and it showed activity in a rodent model of Parkinson's disease (Bollinger et al., 2018).

Mécanisme D'action

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a closely related family of compounds, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets in a similar manner to these purine bases.

Propriétés

IUPAC Name |

3-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5(2)8-7-6(12-13-8)3-4-11-9(7)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJSLDGGASUOLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=NN1)C=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

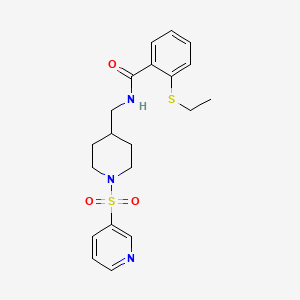

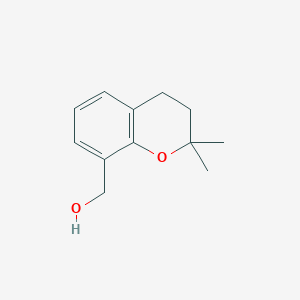

![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)

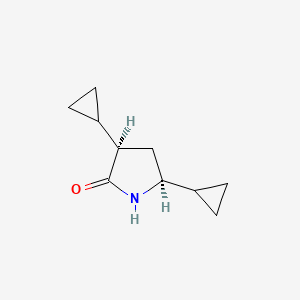

![Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B2475981.png)

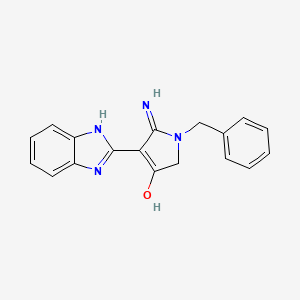

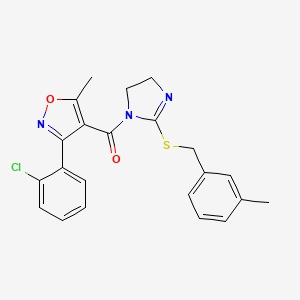

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)

![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)

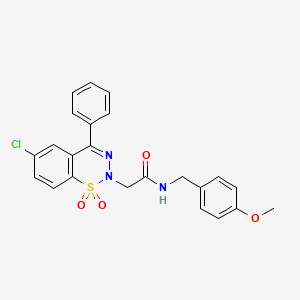

![N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2475990.png)

![N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide](/img/structure/B2475994.png)